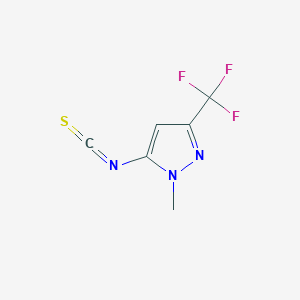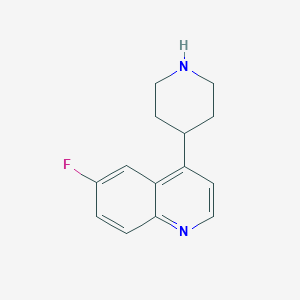
6-Fluoro-4-(4-piperidinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(4-piperidinyl)quinoline is a fluorinated quinoline derivative with a piperidine group attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(4-piperidinyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoroquinoline as the starting material.
Piperidine Introduction: The piperidine group is introduced through a nucleophilic substitution reaction. This involves reacting 6-fluoroquinoline with 4-piperidinyl chloride in the presence of a suitable base, such as triethylamine.
Purification: The reaction mixture is then purified to isolate the desired product, often using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed for large-scale chemical reactions. The process involves continuous monitoring of reaction conditions, such as temperature and pressure, to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-(4-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction is typically carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often use nucleophiles like alkyl halides or amines, with reaction conditions tailored to the specific reagent.
Major Products Formed:
Quinone Derivatives: Oxidation can yield quinone derivatives, which are important in dye and pigment synthesis.
Dihydroquinoline Derivatives:
Substituted Quinolines: Substitution reactions can lead to a variety of functionalized quinolines, useful in medicinal chemistry.
Scientific Research Applications
6-Fluoro-4-(4-piperidinyl)quinoline has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Fluoro-4-(4-piperidinyl)quinoline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of antipsychotic drugs, the compound may bind to dopamine receptors, modulating neurotransmitter activity and alleviating symptoms of schizophrenia.
Comparison with Similar Compounds
6-Fluoro-4-(4-piperidinyl)quinoline is compared with other similar compounds, such as:
Risperidone: Another antipsychotic drug with a similar molecular structure.
Paliperidone: A metabolite of risperidone, also used in the treatment of schizophrenia.
Iloperidone: A related compound with similar pharmacological properties.
Uniqueness: this compound stands out due to its specific fluorine substitution, which can influence its binding affinity and pharmacokinetic properties compared to other quinoline derivatives.
List of Similar Compounds
Risperidone
Paliperidone
Iloperidone
Quinoline
Piperidine
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C14H15FN2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
6-fluoro-4-piperidin-4-ylquinoline |
InChI |
InChI=1S/C14H15FN2/c15-11-1-2-14-13(9-11)12(5-8-17-14)10-3-6-16-7-4-10/h1-2,5,8-10,16H,3-4,6-7H2 |
InChI Key |
HPBFZPFTIBAYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C3C=C(C=CC3=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


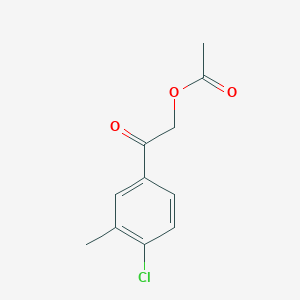
![Benzyl 7-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15362703.png)
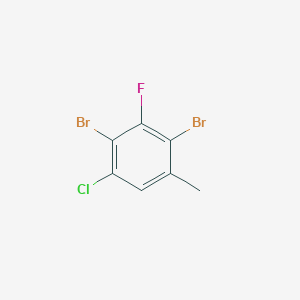

![3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15362720.png)
![4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)
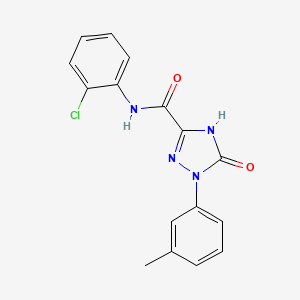

![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)

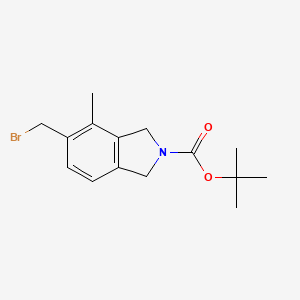
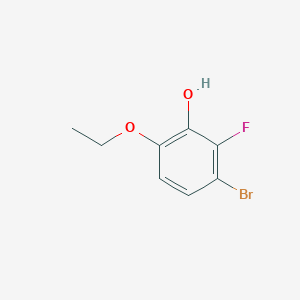
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
